1-(4-Aminobutyl)-1,5,13-triazacyclodocosane-12,22-dione
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Overview
Description
1-(4-Aminobutyl)-1,5,13-triazacyclodocosane-12,22-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazacyclodocosane ring and an aminobutyl side chain
Preparation Methods
The synthesis of 1-(4-Aminobutyl)-1,5,13-triazacyclodocosane-12,22-dione involves multiple steps, typically starting with the preparation of the triazacyclodocosane ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The aminobutyl side chain is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using advanced techniques such as chromatography and spectroscopy for purification and characterization .
Chemical Reactions Analysis
1-(4-Aminobutyl)-1,5,13-triazacyclodocosane-12,22-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aminobutyl side chain can be modified using different nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(4-Aminobutyl)-1,5,13-triazacyclodocosane-12,22-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-1,5,13-triazacyclodocosane-12,22-dione involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems, ion channels, and enzyme activities. For example, it may bind to adrenergic receptors and imidazoline binding sites, influencing cardiovascular and neurological functions .
Comparison with Similar Compounds
1-(4-Aminobutyl)-1,5,13-triazacyclodocosane-12,22-dione can be compared with other similar compounds such as:
Agmatine: Known for its role as a neurotransmitter and its therapeutic potential in various diseases.
Putrescine: A polyamine involved in cellular metabolism and growth.
Spermidine: Another polyamine with roles in cellular processes and potential anti-aging effects. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers
Properties
CAS No. |
62110-05-8 |
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Molecular Formula |
C23H46N4O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-(4-aminobutyl)-1,5,13-triazacyclodocosane-12,22-dione |
InChI |
InChI=1S/C23H46N4O2/c24-16-9-12-20-27-21-13-18-25-17-10-6-4-7-14-22(28)26-19-11-5-2-1-3-8-15-23(27)29/h25H,1-21,24H2,(H,26,28) |
InChI Key |
SAROXFOJWOESBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCNC(=O)CCCCCCNCCCN(C(=O)CCC1)CCCCN |
Origin of Product |
United States |
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